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Compound of Interest

Compound Name: CK156

Cat. No.: B10824041

A comprehensive guide for researchers and drug development professionals on the role of
creatine kinase as a therapeutic target. Please note that a search for the specific compound
"CK156" as a creatine kinase inhibitor did not yield any public domain information. The
following guide provides a broader overview of creatine kinase, its inhibition, and the
methodologies used in this area of research.

Creatine kinase (CK) is a pivotal enzyme in cellular energy homeostasis, primarily responsible
for the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating
energy demands, such as skeletal muscle, heart, and brain.[1][2][3] Its central role in
bioenergetics has made it a subject of interest for therapeutic intervention in a variety of
pathological conditions. This technical guide delves into the core aspects of creatine kinase,
the rationale for its inhibition, and the experimental approaches to identify and characterize its
inhibitors.

The Creatine Kinase/Phosphocreatine System: A Vital
Energy Shuttle

The creatine kinase/phosphocreatine (CK/PCr) system acts as a temporal and spatial energy
buffer.[4] CK catalyzes the reversible transfer of a phosphate group from phosphocreatine
(PCr) to adenosine diphosphate (ADP), generating ATP.[3] This reaction ensures a steady
supply of ATP at sites of high consumption.

There are several isoforms of creatine kinase, each with distinct tissue localization:
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e CK-MM (muscle type): Predominantly found in skeletal muscle.[5][6]

o CK-MB (myocardial type): Found in cardiac muscle and is a key biomarker for myocardial
infarction.[5][6][7]

e CK-BB (brain type): Primarily located in the brain.[5][6]

e Mitochondrial CK (Mt-CK): Localized in the mitochondria, it plays a crucial role in the
phosphocreatine shuttle, linking ATP production from oxidative phosphorylation to cytosolic
energy demands.[3][5]

The following diagram illustrates the central role of the CK/PCr system in cellular bioenergetics:
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The Creatine Kinase/Phosphocreatine Energy Shuttle.

Rationale for Creatine Kinase Inhibition

While the CK system is essential for normal physiology, its modulation through inhibition could
offer therapeutic benefits in certain contexts. For instance, in some cancers, altered energy
metabolism is a hallmark, and targeting key metabolic enzymes like creatine kinase is being
explored as a potential anti-cancer strategy. However, it is important to note that direct
evidence for the therapeutic benefit of CK inhibition is still an active area of research.

Mechanisms of Creatine Kinase Inhibition
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Creatine kinase inhibitors can act through various mechanisms:

o Competitive Inhibition: Inhibitors that structurally resemble the substrates (creatine or ATP)
and compete for binding to the active site of the enzyme.

» Non-competitive Inhibition: Compounds that bind to an allosteric site on the enzyme, causing
a conformational change that reduces its catalytic activity.[1]

» Uncompetitive Inhibition: Inhibitors that bind only to the enzyme-substrate complex.

Quantitative Data for a Hypothetical Creatine Kinase
Inhibitor

While no data exists for "CK156," a comprehensive characterization of a novel creatine kinase
inhibitor would involve determining several key quantitative parameters. The following tables
provide a template for presenting such data.

Table 1: In Vitro Inhibitory Activity

Parameter CK-MM CK-MB CK-BB Mt-CK

IC50 (uM)

Ki (uM)

Mechanism of

Inhibition

Table 2: In Vitro Cellular Activity

Target Engagement
Cellular ATP Levels Cellular PCr Levels

Cell Line Assay (e.g.,
(% of control) (% of control)

CETSA) EC50 (uM)

Muscle Cells

Cardiomyocytes

Neuronal Cells
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Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Parameters (Rodent Model)

Parameter Value

Bioavailability (%)

Half-life (t1/2) (hours)

Cmax (uM)

Tissue Distribution (Muscle/Plasma ratio)

Target Occupancy at therapeutic dose (%)

Experimental Protocols for Characterizing Creatine
Kinase Inhibitors

The following section outlines a generalized workflow and protocols for the identification and
characterization of novel creatine kinase inhibitors.

General Experimental Workflow

The process of discovering and validating a creatine kinase inhibitor typically follows a multi-

step approach, from initial screening to in vivo efficacy studies.
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Workflow for Creatine Kinase Inhibitor Discovery.
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Protocol 1: In Vitro Creatine Kinase Activity Assay
(Colorimetric)

This protocol is based on a coupled enzyme reaction that can be monitored
spectrophotometrically.

Principle: Creatine kinase phosphorylates creatine using ATP to form phosphocreatine and
ADP. The newly formed ADP can be used in a series of coupled enzymatic reactions that lead
to the production of a colored product, which can be measured at a specific wavelength (e.qg.,
450 nm). The rate of color formation is proportional to the CK activity.

Materials:

» Recombinant human creatine kinase isoforms (CK-MM, CK-MB, CK-BB, Mt-CK)

e Creatine

e ATP

o Coupled enzyme mix (e.g., containing pyruvate kinase and lactate dehydrogenase)
e Phosphoenolpyruvate

« NADH

o Assay buffer (e.g., Tris-HCI with MgCI2)

o Test compound (potential inhibitor)

» 96-well microplate

Microplate reader
Procedure:

o Prepare a reaction mixture containing the assay buffer, creatine, ATP, coupled enzyme mix,
and NADH.
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» Add the test compound at various concentrations to the wells of the microplate. Include a
vehicle control (e.g., DMSO).

e Add the creatine kinase enzyme to each well to initiate the reaction.

o Immediately place the plate in a microplate reader pre-set to the appropriate temperature
(e.g., 37°C).

e Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) or the increase in
absorbance of a colored product in a different coupled system (e.g., at 450 nm) over time.

» Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

¢ Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable
dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay using
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stability of a protein in its native cellular environment.
The binding of a ligand (inhibitor) to its target protein often leads to a change in the protein's
thermal stability.

Materials:

e Cultured cells (e.g., myotubes, cardiomyocytes)

e Test compound

o PBS (Phosphate-Buffered Saline)

e Lysis buffer

o Equipment for heating cell lysates (e.g., PCR thermocycler)
o SDS-PAGE and Western blotting reagents

o Antibody specific for creatine kinase
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Procedure:

o Treat cultured cells with the test compound at various concentrations or with a vehicle
control.

e Harvest the cells and resuspend them in PBS.

» Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes.
o Lyse the cells to release the proteins.

o Separate the soluble protein fraction from the precipitated proteins by centrifugation.

¢ Analyze the amount of soluble creatine kinase remaining in the supernatant by Western
blotting.

» Plot the amount of soluble CK as a function of temperature for both treated and untreated
cells.

« A shift in the melting curve indicates target engagement by the compound. The EC50 for the
thermal shift can be determined by performing the assay at a fixed temperature with varying
compound concentrations.

Conclusion

Creatine kinase remains a compelling target for therapeutic intervention due to its critical role in
cellular energetics. While the specific inhibitor "CK156" is not documented in the public domain,
the methodologies and principles outlined in this guide provide a robust framework for the
discovery and characterization of novel creatine kinase inhibitors. Future research in this area
will be crucial to unlocking the full therapeutic potential of modulating this fundamental
metabolic pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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